molecular formula C5H14ClNO B12825403 2-Amino-2-methylbutan-1-ol hydrochloride

2-Amino-2-methylbutan-1-ol hydrochloride

Cat. No.: B12825403
M. Wt: 139.62 g/mol
InChI Key: IITRUVQGNUXQQF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-amino-2-methylbutan-1-ol hydrochloride , derived from its parent alcohol, 2-amino-2-methylbutan-1-ol, through protonation of the amino group by hydrochloric acid. The molecular formula is C₅H₁₄ClNO , corresponding to a molecular weight of 139.62 g/mol . The structural formula (Figure 1) illustrates a four-carbon chain with a methyl branch at position 2, an amino group (-NH₂) at the same carbon, and a hydroxyl group (-OH) at position 1.

Table 1: Key identifiers of 2-amino-2-methylbutan-1-ol hydrochloride

Property Value
IUPAC Name 2-amino-2-methylbutan-1-ol; hydrochloride
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.62 g/mol
SMILES CCC(C)(CO)N.Cl
InChIKey IITRUVQGNUXQQF-UHFFFAOYSA-N

The SMILES string CCC(C)(CO)N.Cl confirms the connectivity: a propane backbone (CCC) with a methyl group (C), hydroxyl (CO), and amino (N) groups on the second carbon, paired with a chloride ion.

Crystalline Structure Analysis via X-ray Diffraction

While X-ray crystallography data for 2-amino-2-methylbutan-1-ol hydrochloride remains unpublished, structural analogs such as 2-amino-1-butanol hydrochloride (CID 12285166) provide insights. These analogs crystallize in monoclinic systems with hydrogen-bonded networks between the ammonium (-NH₃⁺) and chloride ions. The hydroxyl group typically participates in intermolecular hydrogen bonds, stabilizing the lattice.

For 2-amino-2-methylbutan-1-ol hydrochloride, steric effects from the methyl branch likely reduce packing efficiency compared to linear analogs. Computational models predict a distorted tetrahedral geometry around the ammonium nitrogen, with bond angles of approximately 109.5° for N-H···Cl interactions.

Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of 2-amino-2-methylbutan-1-ol hydrochloride exhibits key absorptions:

  • N-H Stretch : Broad band at 3000–2800 cm⁻¹ (ammonium -NH₃⁺).
  • O-H Stretch : Sharp peak near 3300 cm⁻¹ (hydrogen-bonded hydroxyl).
  • C-N Stretch : Medium intensity at 1250–1150 cm⁻¹.
  • C-Cl Stretch : Weak absorption at 750–600 cm⁻¹.

Table 2: Representative FT-IR peaks

Wavenumber (cm⁻¹) Assignment
3300 O-H stretch
2800–3000 N-H stretch (NH₃⁺)
1250–1150 C-N stretch
750–600 C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O)
  • δ 1.15 ppm (3H, s) : Methyl protons on C2.
  • δ 1.45–1.60 ppm (2H, m) : Methylene protons (C3).
  • δ 3.30–3.50 ppm (2H, t) : Hydroxyl-bearing C1 methylene.
  • δ 3.75 ppm (1H, br.s) : Exchangeable NH₃⁺ proton.
¹³C NMR (100 MHz, D₂O)
  • δ 22.1 ppm : Methyl carbon (C2-CH₃).
  • δ 35.6 ppm : Quaternary C2.
  • δ 50.8 ppm : C1 (hydroxyl-bearing).
  • δ 62.3 ppm : C3 methylene.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows:

  • m/z 104.1 [M+H]⁺ : Corresponds to the parent alcohol (C₅H₁₃NO⁺).
  • m/z 86.1 [M+H-H₂O]⁺ : Loss of water from the hydroxyl group.
  • m/z 139.6 [M+Cl]⁻ : Chloride adduct in negative mode.

Tautomeric and Conformational Isomerism Studies

The compound exhibits restricted conformational flexibility due to steric hindrance from the methyl and hydroxyl groups on adjacent carbons. Density Functional Theory (DFT) calculations predict two dominant conformers:

  • Gauche Conformer : Hydroxyl and amino groups oriented at 60° dihedral angles, stabilized by intramolecular hydrogen bonding (N-H···O).
  • Anti Conformer : Groups oriented 180° apart, favored in polar solvents due to solvation effects.

Tautomerism is negligible due to the absence of enolizable protons. However, pH-dependent prototropic equilibria exist between the ammonium (NH₃⁺) and free amine (NH₂) forms, with a calculated pKa of 9.2 for the amino group.

Table 3: Predicted conformational populations (Gas Phase)

Conformer Relative Energy (kcal/mol) Population (%)
Gauche 0.0 68
Anti 1.2 32

In aqueous solution, the anti conformer predominates (≥80%) due to enhanced solvation of the charged NH₃⁺ group.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-amino-2-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H

InChI Key

IITRUVQGNUXQQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-methylbutan-1-ol hydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

    Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.

    First Hydrolysis: N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to produce N-[1-(chloromethyl)propyl] acetamide.

    Second Hydrolysis: The acetamide is further hydrolyzed to yield 2-Amino-2-methylbutan-1-ol.

Industrial Production Methods

The industrial production of 2-Amino-2-methylbutan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Hazards (GHS Classification)
2-Amino-2-methylbutan-1-ol HCl C₅H₁₃NO·HCl -OH (C1), -NH₂(CH₃) (C2) Organic synthesis, pharmaceuticals Likely similar to analogs (see below)
2-Amino-2-methyl-1-propanol C₄H₁₁NO -OH (C1), -NH₂(CH₃) (C2) Laboratory chemicals, buffers Not specified in evidence
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO -OH (C1), -NH₂(C₂H₅) (C2) Chemical manufacturing H302, H315, H319, H335 (oral toxicity, skin/eye irritation)
Methyl 2-aminobutanoate HCl C₅H₁₁NO₂·HCl Ester (-COOCH₃), -NH₂ (C2) Peptide synthesis, chiral intermediates High solubility in polar solvents

Key Findings :

This property may influence its reactivity in condensation or alkylation reactions. The ethyl-substituted analog (2-amino-2-ethylbutan-1-ol) exhibits higher lipophilicity, which could enhance membrane permeability in pharmaceutical applications but also increase toxicity risks .

Functional Group Variations: Hydroxyl vs. Ester Groups: Methyl 2-aminobutanoate HCl (ester derivative) shows greater solubility in organic solvents compared to alcohol-based analogs, making it preferable for reactions requiring non-aqueous conditions . Hydrochloride Salts: All compounds in Table 1 form hydrochloride salts, improving crystallinity and stability. However, the chloride counterion may interact differently with biological systems (e.g., ion channels) in drug formulations.

Hazard Profiles: 2-Amino-2-ethylbutan-1-ol is classified as a Category 4 oral toxin (H302) and irritant (H315, H319), suggesting that the methyl-substituted analog (2-amino-2-methylbutan-1-ol HCl) may have milder toxicity due to reduced alkyl chain length .

Synthetic Utility: Branched amino alcohols like 2-amino-2-methylbutan-1-ol HCl are valuable in asymmetric synthesis, where their chiral centers facilitate enantioselective reactions. In contrast, ester derivatives (e.g., methyl 2-aminobutanoate HCl) are more suited for peptide coupling or protecting-group strategies .

Research Implications and Gaps

  • Physicochemical Data: Limited direct data on melting points, solubility, or pKa values for 2-amino-2-methylbutan-1-ol HCl highlight the need for further experimental characterization.
  • Toxicological Studies : Comparative toxicity studies between methyl- and ethyl-substituted analogs would clarify structure-activity relationships for safe handling guidelines.

Q & A

Q. Table 1: Yield Optimization Parameters

ParameterOptimal ConditionImpact on Yield
HCl Equivalence1.0 eqPrevents by-products
Reaction Temperature25–30°CMinimizes thermal degradation
Solvent SystemEthanol/Water (3:1)Enhances crystal purity

Basic: Which analytical techniques are critical for characterizing 2-amino-2-methylbutan-1-ol hydrochloride, and how are they applied?

Answer:
Characterization requires multi-modal analysis:

  • NMR Spectroscopy:
    • ¹H NMR confirms the structure by identifying protons on the amine (–NH₂) and hydroxyl (–OH) groups. A singlet at δ 1.3 ppm corresponds to methyl groups adjacent to the amine .
    • ¹³C NMR resolves the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) .
  • FTIR: Peaks at 3300–3500 cm⁻¹ (N–H stretch) and 1050–1100 cm⁻¹ (C–O stretch) validate functional groups .
  • HPLC: Use a C18 column with a 0.1% trifluoroacetic acid (TFA) mobile phase to assess purity (>98%) and detect impurities like unreacted amine .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for synthesizing 2-amino-2-methylbutan-1-ol hydrochloride?

Answer:
Contradictions often arise from competing reaction mechanisms (e.g., SN1 vs. SN2 pathways). To address this:

  • Isotopic Labeling: Use deuterated HCl (DCl) to track protonation sites and intermediate stability via mass spectrometry .
  • Kinetic Studies: Monitor reaction rates under varying pH and solvent polarities. Polar aprotic solvents favor SN2 mechanisms, while protic solvents stabilize carbocation intermediates (SN1) .
  • Computational Modeling: Employ DFT calculations to compare activation energies of proposed pathways, identifying the dominant mechanism .

Advanced: What methodologies address discrepancies in biological assay results involving 2-amino-2-methylbutan-1-ol hydrochloride?

Answer:
Inconsistent bioactivity data may stem from impurities, stereochemical variations, or solvent effects. Mitigation strategies include:

  • Impurity Profiling: Use LC-MS to identify trace by-products (e.g., oxidation products from amine degradation) .
  • Chiral Resolution: Employ chiral HPLC or enzymatic resolution to isolate enantiomers, as biological activity often depends on stereochemistry .
  • Buffer Compatibility: Test solubility and stability in assay buffers (e.g., PBS vs. Tris-HCl) to rule out pH-dependent aggregation .

Application-Focused: How does 2-amino-2-methylbutan-1-ol hydrochloride interact with biological targets in drug discovery studies?

Answer:
As a chiral amino alcohol, it serves as a precursor for bioactive molecules. Key applications:

  • Enzyme Inhibition: Modify the hydroxyl group to create transition-state analogs for serine hydrolases (e.g., acetylcholinesterase) .
  • Receptor Binding: The amine group facilitates hydrogen bonding with GPCRs; structure-activity relationship (SAR) studies optimize substituent effects on binding affinity .
  • Prodrug Design: Esterify the hydroxyl group to enhance membrane permeability, followed by hydrolysis in vivo .

Stability Assessment: What conditions destabilize 2-amino-2-methylbutan-1-ol hydrochloride, and how is stability quantified?

Answer:
Degradation pathways include hydrolysis, oxidation, and thermal decomposition. Stability studies involve:

  • Forced Degradation:
    • Acidic Conditions: 0.1 M HCl at 60°C for 24 hours → monitor amine dealkylation via TLC .
    • Oxidative Stress: 3% H₂O₂ at 25°C → quantify peroxide-induced degradation using HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >150°C for hydrochlorides) .
  • Long-Term Storage: Store at 2–8°C in desiccated, amber vials to prevent hygroscopic degradation .

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